tris(ethoxymethyl)phosphine oxide
CAS No.:
Cat. No.: VC11277113
Molecular Formula: C9H21O4P
Molecular Weight: 224.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H21O4P |
|---|---|
| Molecular Weight | 224.23 g/mol |
| IUPAC Name | 1-[bis(ethoxymethyl)phosphorylmethoxy]ethane |
| Standard InChI | InChI=1S/C9H21O4P/c1-4-11-7-14(10,8-12-5-2)9-13-6-3/h4-9H2,1-3H3 |
| Standard InChI Key | YJORHLSADGWEDD-UHFFFAOYSA-N |
| SMILES | CCOCP(=O)(COCC)COCC |
| Canonical SMILES | CCOCP(=O)(COCC)COCC |
Introduction
Structural and Chemical Properties
Phosphine oxides generally exhibit a tetrahedral geometry around the phosphorus atom, with the P=O bond contributing to their polar nature. In tris(ethoxymethyl)phosphine oxide, the ethoxymethyl substituents introduce steric bulk and electron-donating effects, which influence solubility and reactivity. Compared to tris(hydroxymethyl)phosphine oxide (THPO), the ethoxy groups enhance lipophilicity, making the compound more soluble in organic solvents such as dichloromethane or toluene .
The P=O bond in phosphine oxides is highly polar, leading to strong intermolecular dipole-dipole interactions. This property often results in high melting points and thermal stability. For tris(ethoxymethyl)phosphine oxide, the ether linkages in the ethoxymethyl groups may further stabilize the molecule against hydrolysis compared to hydroxymethyl analogs .
Synthetic Pathways
While no explicit synthesis of tris(ethoxymethyl)phosphine oxide is documented in peer-reviewed literature, its preparation can be inferred from methods used for analogous compounds. A plausible route involves the reaction of phosphorus trichloride (PCl₃) with ethoxymethanol (HOCH₂OCH₂CH₃) under controlled conditions:
This reaction likely proceeds via nucleophilic substitution, where the ethoxymethanol acts as both a nucleophile and a proton acceptor. The use of a base, such as triethylamine, could facilitate HCl removal and improve yields .
Alternative methods may involve the oxidation of tris(ethoxymethyl)phosphine (P(CH₂OCH₂CH₃)₃) using hydrogen peroxide or other oxidizing agents:
This pathway mirrors the oxidation of tertiary phosphines to their oxides, a well-established process in organophosphorus chemistry .
Coordination Chemistry and Catalytic Applications
Phosphine oxides are widely employed as ligands in coordination chemistry due to their ability to stabilize metal centers. Tris(ethoxymethyl)phosphine oxide’s ethoxy groups may enhance its donor strength compared to hydroxymethyl variants, as electron-donating alkoxy groups increase the basicity of the phosphoryl oxygen .
Metal Complex Formation
In transition metal catalysis, phosphine oxides often serve as ancillary ligands to modulate electronic and steric environments. For example, tris(hydroxymethyl)phosphine oxide forms stable complexes with palladium and ruthenium, which are effective in cross-coupling and hydrogenation reactions . By analogy, tris(ethoxymethyl)phosphine oxide could coordinate to metals such as Rh(I) or Ir(I), potentially improving catalyst longevity in harsh reaction conditions .
Redox Activity
The P=O group in tris(ethoxymethyl)phosphine oxide may participate in redox processes. Recent advances in phosphine oxide reduction using silanes or disiloxanes (e.g., hexachlorodisilane) suggest that the compound could be reversibly converted to its phosphine form, enabling catalytic cycle closure :
Such transformations are critical for sustainable chemistry, as they allow ligand recovery and reuse .
Industrial and Environmental Considerations
Phosphine oxides are integral to industrial processes ranging from polymer stabilization to agrochemical synthesis. Tris(ethoxymethyl)phosphine oxide’s enhanced solubility in organic media could make it advantageous in hydrophobic reaction environments, such as phase-transfer catalysis .
Waste Valorization
The reduction of phosphine oxides to phosphines has gained attention for recycling industrial byproducts. For instance, triphenylphosphine oxide—a common waste in Wittig reactions—can be reduced to triphenylphosphine using silanes . Applying similar methodologies to tris(ethoxymethyl)phosphine oxide could mitigate phosphorus waste in large-scale syntheses.
Future Directions
Further research is needed to fully characterize tris(ethoxymethyl)phosphine oxide. Key areas include:
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Crystallographic Studies: X-ray diffraction could elucidate bond lengths and angles, providing insights into steric effects.
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Catalytic Screening: Testing the compound in cross-coupling, hydrogenation, and oxidation reactions to evaluate its ligand efficacy.
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Green Chemistry Applications: Exploring its role in closed-loop catalytic systems to minimize waste.
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